N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

説明

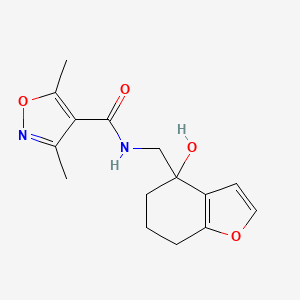

This compound is a hybrid heterocyclic molecule featuring a fused tetrahydrobenzofuran core linked to a 3,5-dimethylisoxazole carboxamide moiety via a methylene bridge.

特性

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-9-13(10(2)21-17-9)14(18)16-8-15(19)6-3-4-12-11(15)5-7-20-12/h5,7,19H,3-4,6,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXHAJCPPUNIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features several significant structural elements:

- Tetrahydrobenzofuran moiety : Known for its diverse biological activities including anti-inflammatory and neuroprotective effects.

- Isosazole ring : Imparts unique chemical properties that may enhance biological interactions.

- Carboxamide and hydroxyl groups : These functional groups facilitate hydrogen bonding and potentially increase binding affinity to biological targets.

The biological activity of this compound is likely mediated through interactions with various biological targets such as enzymes and receptors. The presence of the hydroxyl and carboxamide groups enhances these interactions, which may lead to:

- Inhibition of inflammatory pathways : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines.

- Neuroprotective effects : Potentially through modulation of neurotransmitter systems or protection against oxidative stress.

Biological Activity Data

Research has indicated a range of biological activities associated with this compound:

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation markers in vitro. |

| Neuroprotective | May protect neuronal cells from apoptosis under stress conditions. |

| Antitumor | Preliminary studies suggest inhibitory effects on certain cancer cell lines. |

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Neuroprotection : A study involving neuronal cell cultures showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .

- Antitumor Activity : In a preliminary screening against various cancer cell lines, this compound exhibited selective cytotoxicity towards melanoma and leukemia cells .

Synthetic Pathways

The synthesis of this compound typically involves:

- Formation of the tetrahydrobenzofuran core through cyclization reactions.

- Introduction of the isoxazole ring via condensation reactions.

- Functionalization with carboxamide groups through amide coupling techniques.

These synthetic routes are crucial for optimizing yield and purity for subsequent biological evaluations.

類似化合物との比較

Comparison with Structurally Similar Compounds

The provided evidence focuses on sulfonyl-linked triazole derivatives (e.g., compounds [7–9] and [10–15] ) synthesized via Friedel-Crafts reactions and subsequent alkylation/tautomerization steps. While these compounds differ in core structure from the target molecule, key comparative insights include:

2.1. Structural and Functional Group Analysis

2.3. Spectral Characterization

- IR Spectroscopy :

- Target compound: Expected C=O (carboxamide) ~1680 cm⁻¹ and O-H (hydroxy) ~3200–3500 cm⁻¹.

- Similar compounds:

- Hydrazinecarbothioamides [4–6] : C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) .

- Triazole-thiones [7–9] : Absence of C=O, presence of C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) .

- NMR :

- Target compound: Protons on tetrahydrobenzofuran (δ 1.5–3.0 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm).

- Similar compounds: Aromatic protons (δ 7.0–8.5 ppm) and fluorophenyl signals (e.g., [7–9] ) .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed, involving:

- Step 1 : Formation of the tetrahydrobenzofuran core via cyclization reactions under controlled pH and temperature.

- Step 2 : Functionalization of the isoxazole ring using carboxamide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product .

- Key Considerations : Optimize reaction time and solvent polarity to avoid side products (e.g., hydrolysis of the isoxazole ring).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology : Use a combination of:

- IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1660–1680 cm⁻¹, hydroxyl groups at ~3150–3400 cm⁻¹) .

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., coupling patterns of tetrahydrobenzofuran protons) and ¹³C-NMR (carbonyl signals at ~160–170 ppm) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

- Methodology : Implement advanced separation techniques:

- Membrane Technologies : For large-scale purification of polar intermediates .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile) to resolve structurally similar byproducts .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis routes?

- Methodology :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., cyclization) .

- Reaction Path Search Algorithms : Use tools like GRRM to explore alternative pathways and minimize trial-and-error experimentation .

- Data Integration : Cross-validate computational predictions with experimental kinetics (e.g., Arrhenius plots) to refine accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental yields?

- Methodology :

- Iterative Feedback Loops : Feed experimental data (e.g., failed reaction conditions) back into computational models to recalibrate parameters like solvent effects or steric hindrance .

- Sensitivity Analysis : Identify variables (e.g., temperature, catalyst loading) with the highest impact on yield using Monte Carlo simulations .

Q. How can Design of Experiments (DOE) optimize reaction conditions for scale-up?

- Methodology :

- Factorial Design : Test variables (temperature, pH, solvent ratio) in a structured matrix to identify synergistic effects .

- Response Surface Modeling (RSM) : Map nonlinear relationships between variables and yield/purity, enabling predictive optimization .

- Case Study : A 2³ factorial design reduced side reactions in isoxazole carboxylation by 40% when solvent polarity was prioritized over temperature .

Q. What analytical approaches address tautomeric equilibria in structural studies?

- Methodology :

- Dynamic NMR : Monitor tautomerization rates in real-time by varying temperature or solvent polarity .

- X-ray Crystallography : Resolve solid-state conformation to distinguish dominant tautomers (e.g., thione vs. thiol forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。